N-(1-Benzylpiperidin-4-yl)-N-phenylfuran-2-carboxamide, also known as N-Benzylfuranylfentanyl, is a synthetic compound classified as an opioid. This compound is a derivative of fentanyl, which is a potent opioid analgesic widely used in medical settings for pain management. The molecular formula for N-(1-Benzylpiperidin-4-yl)-N-phenylfuran-2-carboxamide is C23H24N2O2, and it has a molecular weight of approximately 360.45 g/mol.
The synthesis of N-(1-Benzylpiperidin-4-yl)-N-phenylfuran-2-carboxamide involves several steps:
The molecular structure of N-(1-Benzylpiperidin-4-yl)-N-phenylfuran-2-carboxamide can be represented using various notations:
InChI=1S/C23H24N2O2/c26-23(22-12-7-17-27-22)25(20-10-5-2-6-11-20)21-13-15-24(16-14-21)18-19-8-3-1-4-9-19/h1-12,17,21H,13-16,18H2
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CO3)CC4=CC=CC=C4
These structural representations indicate that the compound contains a piperidine ring, a furan moiety, and two aromatic phenyl groups, contributing to its pharmacological properties .
N-(1-Benzylpiperidin-4-yl)-N-phenylfuran-2-carboxamide participates in various chemical reactions:
The mechanism of action for N-(1-Benzylpiperidin-4-yl)-N-phenylfuran-2-carboxamide primarily involves its interaction with opioid receptors in the central nervous system:
The physical and chemical properties of N-(1-Benzylpiperidin-4-yl)-N-phenylfuran-2-carboxamide include:
N-(1-Benzylpiperidin-4-yl)-N-phenylfuran-2-carboxamide has several scientific applications:
This comprehensive overview highlights the significance of N-(1-Benzylpiperidin-4-yl)-N-phenylfuran-2-carboxamide in both research and potential therapeutic contexts while providing insights into its synthesis, structure, mechanisms, and applications in scientific fields.